molecular formula C9H14O B14691561 7-Methylocta-1,6-dien-3-one CAS No. 24903-94-4

7-Methylocta-1,6-dien-3-one

Cat. No.: B14691561
CAS No.: 24903-94-4
M. Wt: 138.21 g/mol
InChI Key: FVAZRTUEFHNRTR-UHFFFAOYSA-N
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Description

7-Methylocta-1,6-dien-3-one, with the molecular formula C9H14O, is a chemical compound of interest in organic and fragrance chemistry research . Its structure features a ketone group at the 3-position of an eight-carbon chain with two double bonds, offering reactivity valuable for synthetic studies . Researchers utilize this compound in oxidation and rearrangement reaction studies. For instance, related terpene structures like linalyl acetate are subjected to thermal and photo-oxidation to produce epoxy and hydroperoxide derivatives, pathways that may be relevant for exploring the reactivity of this compound . Furthermore, studies on the oxy-Cope rearrangement of similar diastereomeric systems, such as 4-isopropenyl-3,7-dimethylocata-1,6-dien-3-ol, highlight the significance of solvent effects in such transformations, providing a research context for investigating the behavior of this compound under various conditions . Estimated physical properties include a density of 0.849 g/cm³ and a refractive index of 1.446 . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24903-94-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

7-methylocta-1,6-dien-3-one

InChI

InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h4,6H,1,5,7H2,2-3H3

InChI Key

FVAZRTUEFHNRTR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C=C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Methylocta 1,6 Dien 3 One

Established Synthetic Pathways

The synthesis of 7-methylocta-1,6-dien-3-one has been approached through various methods, with pyrolysis of naturally occurring precursors being a notable route.

Pyrolysis of Nopinone (B1589484) as a Precursor

A primary method for synthesizing this compound involves the vapor-phase pyrolysis of nopinone, a bicyclic ketone. This thermal rearrangement is conducted at high temperatures, typically ranging from 460-600°C under reduced pressure. The reaction proceeds through a retro-Prins type fragmentation of the bicyclo[3.1.1]heptane system of nopinone.

However, the pyrolysis of nopinone does not yield this compound exclusively. The process results in a mixture of products, the composition of which is dependent on the temperature and the residence time of the material within the heated zone. A typical product distribution at 600°C illustrates the complexity of this thermal process.

ProductPercentage at 600°C
This compound39%
4-Isopropenylcyclohexanone27%
cis-2-Methyl-3-isopropenylcyclopentanone14%
trans-2-Methyl-3-isopropenylcyclopentanone8%
Unidentified minor products11%

Table 1: Product distribution from the pyrolysis of nopinone at 600°C.

Further studies have shown that at these high temperatures, the desired product, this compound, can undergo subsequent cyclization reactions to form the cis- and trans-2-methyl-3-isopropenylcyclopentanone isomers. This diminishes the synthetic utility of this method for obtaining pure this compound.

Industrial Production Approaches and Scalability for this compound

Detailed information regarding the industrial-scale production and scalability for this compound is not extensively documented in publicly available literature. The challenges associated with the pyrolysis of nopinone, such as the formation of multiple byproducts and the need for high temperatures and reduced pressures, may limit its scalability for cost-effective industrial production. Further research and development would be necessary to optimize the reaction conditions and separation processes to make this a viable industrial method.

Targeted Chemical Modifications and Transformations

As an α,β-unsaturated ketone, this compound possesses two primary sites of reactivity: the carbon-carbon double bond and the carbonyl group. This dual reactivity allows for a range of targeted chemical modifications.

Oxidation Reactions of this compound

The carbon-carbon double bonds in this compound are susceptible to oxidation. A common transformation for α,β-unsaturated ketones is epoxidation. Reagents such as sodium perborate (B1237305) in an aqueous cosolvent can be used to form the corresponding α,β-epoxyketone under mild conditions. tandfonline.com In the case of this compound, this would likely lead to the formation of 7-methyl-1,2-epoxyocta-6-en-3-one. The terminal double bond is also a potential site for oxidation.

Other oxidative methods applicable to α,β-unsaturated carbonyl compounds include aerobic oxidation, which can be promoted by visible light and an organocatalyst, often starting from the corresponding silyl (B83357) enol ether. pkusz.edu.cn The atmospheric oxidation of α,β-unsaturated ketones initiated by hydroxyl radicals has also been studied, indicating their potential for degradation in the environment. copernicus.org

Reduction Reactions of this compound

The carbonyl group of this compound can be selectively reduced to the corresponding alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, converting the ketone to an allylic alcohol. rsc.org The product of this reduction is 7-methylocta-1,6-dien-3-ol. nih.gov

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)7-Methylocta-1,6-dien-3-ol

Table 2: Reduction of this compound.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effect this reduction. Catalytic hydrogenation can also be employed, which, depending on the catalyst and reaction conditions, could potentially reduce both the carbonyl group and the carbon-carbon double bonds.

Substitution Reactions Involving this compound

The conjugated system in this compound makes it a prime candidate for conjugate addition reactions, also known as Michael additions. pressbooks.puborganic-chemistry.org In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, including enolates, amines, and organocuprates (Gilman reagents), can be used as Michael donors. youtube.comyoutube.com

The general mechanism involves the attack of the nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product. For example, the reaction with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to introduce a methyl group at the β-position.

In addition to conjugate addition, substitution reactions at the α-carbon are also possible. This typically involves the formation of an enolate by deprotonation with a suitable base, followed by reaction with an electrophile. However, in the case of α,β-unsaturated ketones, 1,4-addition is often a competing and sometimes favored pathway.

Isomerization Reactions of this compound

The isomerization of this compound primarily involves intramolecular cyclization reactions, a common pathway for 1,6-dienes. These transformations are of significant interest for the synthesis of complex cyclic molecules from linear precursors.

One of the key isomerization pathways for this compound is the intramolecular Alder-ene reaction. This pericyclic reaction involves the thermal or catalytic rearrangement of the dienone to form five-membered ring structures. Specifically, the reaction leads to the formation of 2-methyl-3-isopropenylcyclopentanone. This type of cyclization is a powerful tool in organic synthesis for creating cyclopentane (B165970) derivatives with high stereocontrol.

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanism and stereoselectivity of the intramolecular ene reaction of this compound and related 1,6-dienes. These computational analyses have elucidated the transition states and the factors that govern the formation of different diastereomers (cis and trans isomers).

The stereochemical outcome of the cyclization is highly dependent on the substitution pattern of the starting diene. For instance, the pyrolysis of the related compound 7-methylocta-1,6-diene has been shown to exclusively yield the cis-cyclopentene product. nih.gov Computational studies on similar 1,6-dienes indicate that the presence of activating groups can influence the asynchronicity of the transition state, which in turn affects the diastereoselectivity of the reaction. nih.govsemanticscholar.org For unactivated 1,6-dienes, the formation of the cis product is often favored due to lower strain energy in an earlier transition state. nih.gov

The table below summarizes key findings from computational studies on the intramolecular Alder-ene reaction of 1,6-dienes, providing insights into the factors controlling the isomerization of this compound.

Table 1: Theoretical Data on Intramolecular Alder-Ene Cyclization of 1,6-Dienes

Reactant Type Transition State Geometry Key Influencing Factors Predicted Major Product
Unactivated 1,6-Dienes Early, pseudo-boat cis Lower strain energy, high stabilizing orbital interaction cis-Cyclopentane derivative
Activated 1,6-Dienes Asynchronous, pseudo-chair trans More stabilizing orbital and electrostatic interactions trans-Cyclopentane derivative

In addition to thermal isomerization, photochemical methods can also be employed to induce isomerization in unsaturated ketones. These light-catalyzed reactions can sometimes offer alternative selectivity compared to thermal methods.

Reaction Mechanisms and Mechanistic Studies of 7 Methylocta 1,6 Dien 3 One

Intramolecular Rearrangement Mechanisms

The strategic placement of double bonds and a carbonyl group in 7-Methylocta-1,6-dien-3-one allows for specific intramolecular rearrangements, leading to the formation of stable cyclopentanone (B42830) derivatives. These reactions are typically thermally induced and proceed through well-defined pericyclic transition states.

Thermal Rearrangement to Cyclopentanone Derivatives (e.g., 2-methyl-3-isopropenylcyclopentanone)

The thermal treatment of this compound is expected to induce an intramolecular ene reaction, a pericyclic process involving the transfer of an allylic hydrogen atom and the concurrent formation of a new carbon-carbon bond. This concerted mechanism proceeds through a six-membered transition state, ultimately yielding a substituted cyclopentanone. In this specific case, the reaction leads to the formation of 2-methyl-3-isopropenylcyclopentanone.

The carbonyl group at the 3-position plays a crucial role in activating the adjacent double bond (the enophile component of the ene reaction), facilitating the cyclization process. The reaction is believed to proceed as follows: the allylic hydrogen from the methyl group at the 7-position is transferred to the terminal carbon of the vinyl group (C1), while a new sigma bond is formed between the internal carbon of the vinyl group (C2) and the carbon at the 6-position.

While direct literature specifically detailing this transformation for this compound is not abundant, the principles of intramolecular ene reactions of 1,6-dienes are well-established and strongly support this proposed pathway.

Concerted Intramolecular Ene Reactions (e.g., (3,4)-ene cyclization)

The intramolecular ene reaction of this compound is a classic example of a concerted pericyclic reaction. Computational studies on analogous 1,6-dienes have shown that these reactions proceed through a highly ordered, six-membered transition state. organic-chemistry.org The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

The term (3,4)-ene cyclization refers to the relative positions of the atoms involved in the bond-forming and bond-breaking processes within the ene and enophile components. In the context of this compound, the reaction can be classified as a Type I intramolecular ene reaction.

Cyclization Pathways Involving this compound

The cyclization of this compound is a focal point of mechanistic studies, providing a clear example of the broader class of ene cyclizations of dienone systems. Comparative analyses with similar dienes lacking the activating carbonyl group offer valuable insights into the role of electronic effects on these reactions.

Ene Cyclization of Dienone Systems

The presence of the carbonyl group in this compound significantly influences its reactivity in ene cyclizations. The carbonyl group withdraws electron density from the adjacent double bond, making it a more reactive enophile. This activation lowers the energy barrier for the intramolecular ene reaction compared to unactivated dienes. organic-chemistry.org

Studies on similar systems, such as the intramolecular ene reaction of an α-chloro nitroso compound derived from 7-methyloct-6-en-2-one oxime, demonstrate the propensity of this carbon skeleton to undergo cyclization to form five-membered rings. In that particular study, the reaction yielded 2-isopropenyl-6-methyl-2,3,4,5-tetrahydropyridine 1-oxide, a heterocyclic analog of the expected cyclopentanone product. This highlights the general feasibility of the ene reaction pathway for the 7-methylocta-1,6-diene framework.

Comparative Studies with Analogous Dienes (e.g., 7-methyl-1,6-octadiene)

A comparison between the cyclization of this compound and its non-carbonyl analog, 7-methyl-1,6-octadiene (B1581185), underscores the activating role of the carbonyl group. The pyrolysis of 7-methyl-1,6-octadiene at high temperatures (457 °C) exclusively yields the cis-isomer of the corresponding cyclopentane (B165970) derivative. organic-chemistry.org

In contrast, for dienone systems like this compound, the presence of the activating carbonyl group can influence the stereoselectivity of the cyclization. Computational studies on related activated 1,6-dienes have shown that activating groups can lead to an increase in the formation of the trans-isomer. organic-chemistry.org This is attributed to a more asynchronous transition state where the stabilizing orbital and electrostatic interactions, promoted by the activating group, favor the pathway leading to the trans product. organic-chemistry.org

The table below summarizes the expected differences in the cyclization of these two compounds based on established principles of intramolecular ene reactions.

Feature7-methyl-1,6-octadieneThis compound
Activating Group NoneCarbonyl group at C3
Enophile Reactivity LowerHigher
Reaction Conditions High temperature (e.g., 457 °C) organic-chemistry.orgExpected to be milder
Expected Major Product Stereochemistry cis-cyclopentane derivative organic-chemistry.orgPotential for a mixture of cis and trans isomers, with the possibility of increased trans selectivity organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methylocta 1,6 Dien 3 One and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-Methylocta-1,6-dien-3-one. It provides detailed information about the carbon-hydrogen framework of the molecule. In the context of aldehydes and ketones, 1H NMR spectra typically show signals for hydrogens adjacent to the carbonyl group in the 2.0-2.5 ppm range. libretexts.org Furthermore, 13C NMR is particularly useful for identifying carbonyl carbons, which resonate in a distinctive region between 190 and 215 ppm. libretexts.org

Stereochemical Assignments in Isomerization Products of this compound

The isomerization of this compound can lead to various stereoisomers. NMR spectroscopy is invaluable for assigning the stereochemistry of these products. For instance, in acyclic enones, which share structural similarities with our compound of interest, the spatial relationship between substituents and the carbonyl group significantly influences the chemical shifts of nearby protons. Specifically, methyl groups and hydrogens that are cis to the carbonyl group are typically more deshielded and thus appear at a lower field in the NMR spectrum compared to their trans counterparts. acs.org This principle allows for the unambiguous assignment of E/Z and cis/trans configurations in the isomerization products of this compound.

Proton/Group Expected Chemical Shift Range (ppm) Stereochemical Influence
Hydrogens α to C=O2.0 - 2.5 libretexts.orgDeshielded
Vinylic Hydrogens5.0 - 7.0Dependent on substitution and stereochemistry
Methyl Protons~1.0 - 2.0Shift influenced by proximity to C=O and C=C
cis-Alkenyl Proton to C=ODownfield shift acs.orgDeshielded by carbonyl anisotropy
trans-Alkenyl Proton to C=OUpfield shift acs.orgLess influenced by carbonyl anisotropy

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For ketones, a common fragmentation pattern is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This process results in the formation of a stable acylium ion. libretexts.org Another characteristic fragmentation for some ketones is the McLafferty rearrangement, which can be observed if a gamma-hydrogen is available for transfer.

In the analysis of unsaturated ketones like this compound, the fragmentation patterns can be more complex. The presence of double bonds can lead to various rearrangements and cleavage pathways. For α,β-unsaturated ketones, fragmentation often involves the loss of substituents from either end of the conjugated system. acs.orgnih.gov The specific fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation.

Ion Type m/z Value Significance
Molecular Ion (M+)138.21Corresponds to the molecular weight of C9H14O thegoodscentscompany.com
Acylium Ion (from α-cleavage)VariableIndicates the structure around the carbonyl group
McLafferty FragmentVariableSuggests the presence of γ-hydrogens
Fragments from Cleavage at C=CVariableProvides information on the dienone structure

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. vscht.cz Each type of bond and functional group has a characteristic absorption frequency.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For α,β-unsaturated ketones, this band typically appears in the range of 1685-1666 cm-1. libretexts.org The conjugation of the carbonyl group with a double bond lowers the absorption frequency compared to a saturated ketone (which appears around 1715 cm-1). libretexts.orglibretexts.org Other key absorptions include those for C=C stretching from the two double bonds and C-H stretching and bending vibrations.

Functional Group Characteristic Absorption Range (cm-1) Vibrational Mode
C=O (α,β-unsaturated ketone)1685 - 1666 libretexts.orgStretch
C=C (alkene)1680 - 1640 vscht.czStretch
=C-H (alkene)3100 - 3000 vscht.czStretch
C-H (alkane)3000 - 2850 vscht.czStretch
C-H1470 - 1350Bend

Other Advanced Spectroscopic Techniques in Related Compound Studies

The analysis of complex organic molecules like terpenes and related compounds often benefits from the application of hyphenated and other advanced spectroscopic techniques. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com It is particularly useful for analyzing volatile compounds and complex mixtures. In the context of terpene analysis, GC-MS allows for the separation of different isomers and the identification of individual components based on their mass spectra and retention times. nih.govyoutube.com However, care must be taken with thermal degradation of terpenes, which can be mitigated by using direct injection techniques. terpenebeltfarms.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is a powerful alternative. youtube.com It has been successfully applied to the analysis of carbonyl compounds. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and can provide even more detailed structural information by fragmenting specific ions and analyzing the resulting daughter ions. youtube.com

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish connectivity between protons and between protons and carbons, respectively. This is invaluable for piecing together the complete structure of complex molecules and their reaction products.

These advanced methods, often used in combination, provide a robust toolkit for the comprehensive characterization of this compound and its various chemical transformations.

Computational and Theoretical Chemistry Investigations of 7 Methylocta 1,6 Dien 3 One

Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of organic reactions, including the cyclization of dienones like 7-Methylocta-1,6-dien-3-one. nih.gov DFT calculations allow for the exploration of potential energy surfaces, identifying the most likely pathways for a reaction to proceed. These calculations can determine the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them.

A common reaction for dienones is the Nazarov cyclization, an electrocyclic reaction that forms a cyclopentenone. ucdavis.educhemtube3d.com For a molecule like this compound, DFT calculations, often using functionals such as B3LYP with a suitable basis set like 6-311G**, can be employed to model this process. nih.gov The calculations would begin with the optimization of the ground state geometry of the dienone. The reaction is typically initiated by protonation or coordination to a Lewis acid, and DFT can model these activated species. ucdavis.edu

The core of the investigation involves locating the transition state for the electrocyclization step. This is a first-order saddle point on the potential energy surface, and its structure provides critical information about the geometry of the molecule as it undergoes ring closure. Frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

For related dienyl ketones, DFT studies have shown that the presence and position of substituents, such as the methyl group in this compound, can significantly influence the facility of the reaction. ucdavis.edu These steric effects can alter the energy of the transition state, thereby affecting the reaction rate.

Table 1: Representative DFT Data for a Model Dienone Cyclization (Note: This data is illustrative for a generic dienone cyclization and not specific to this compound)

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Dienone (Ground State)0.0-
Protonated Dienone-5.2C=O bond length increases
Cyclization Transition State+15.8Forming C-C bond length: ~2.1 Å
Cyclopentenyl Cation Intermediate+2.5Planar five-membered ring
Cyclopentenone Product-25.0-

Transition State Theory and Energy Profile Analysis for Cyclizations

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions, including the cyclization of this compound. numberanalytics.com TST posits that the reaction rate is determined by the concentration of the transition state species and the frequency with which it converts to the product. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction kinetics.

The energy profile of a reaction is a graphical representation of the energy changes that occur as reactants are converted to products, passing through transition states and any intermediates. numberanalytics.com For the electrocyclization of this compound, the reaction coordinate would represent the geometric changes involved in the ring closure. The energy profile would show the relative energies of the starting dienone, the activated intermediate (e.g., protonated dienone), the cyclization transition state, any subsequent intermediates, and the final cyclopentenone product.

Orbital symmetry plays a crucial role in pericyclic reactions like electrocyclizations. openochem.orgmsu.edu The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, predict whether a given pericyclic reaction is "allowed" or "forbidden" under thermal or photochemical conditions. libretexts.org For a 4π-electron system like the pentadienyl cation formed from a dienone, a conrotatory ring closure is thermally allowed, while a disrotatory closure is photochemically allowed. chemtube3d.comlibretexts.org Computational methods can confirm these predictions by calculating the activation barriers for both pathways, with the allowed pathway having a significantly lower barrier.

The transition state can be analyzed as either a Hückel-type (aromatic) or Möbius-type (antiaromatic) system. For a thermally favorable reaction, the transition state must be aromatic. libretexts.org For a 4n+2 electron system, a Hückel topology (suprafacial) is aromatic, while for a 4n electron system, a Möbius topology (antarafacial) is required for aromaticity. libretexts.org

Predicting Reaction Selectivity and Product Proportions in Conversions of this compound

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For the cyclization of this compound, several types of selectivity are relevant, including regioselectivity and stereoselectivity. DFT calculations can be used to explore different reaction pathways leading to various possible products and predict which will be favored based on the relative energies of the transition states.

In some complex pericyclic reactions, a single transition state can lead to multiple products, a phenomenon known as an ambimodal reaction. researchgate.net In such cases, conventional TST may not be sufficient to predict the product ratios. Molecular dynamics simulations, which model the motion of atoms over time, may be necessary to understand the factors that govern the partitioning of the reaction trajectory after the transition state. researchgate.net A correlation has been found between the partial bond lengths in the transition state and the ratio of products formed, suggesting that even in these complex cases, the structure of the transition state holds clues to the reaction outcome. researchgate.net

For the Nazarov cyclization of substituted dienones, both steric and electronic effects of the substituents can influence the stereochemical outcome. nih.govnih.gov For example, in the cyclization of bridged bicyclic dienones, a strong preference for the formation of one diastereomer over another has been observed and rationalized through computational analysis of steric and electronic interactions in the transition state. nih.govnih.gov Similar principles would apply to this compound, where the methyl group can direct the stereochemical course of the reaction.

Table 2: Hypothetical Product Proportions in a Dienone Cyclization (Note: This data is illustrative and not specific to this compound)

Product IsomerCalculated ΔG‡ (kcal/mol)Predicted Product Ratio
trans-Cyclopentenone15.8>95%
cis-Cyclopentenone18.2<5%

Conformational Analysis and Stereochemical Predictions for this compound and its Products

The three-dimensional structure of a molecule, including its various conformations, is fundamental to its reactivity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For an acyclic molecule like this compound, there are numerous possible conformations due to rotation around its C-C single bonds.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. youtube.com This is important because the molecule will likely react from one of its most stable ground-state conformations. The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to determine their populations at a given temperature. libretexts.org

The stereochemical outcome of the cyclization of this compound is intimately linked to its conformation at the transition state. The principles of stereoelectronic control, where the orbital alignment influences the reaction pathway, are critical. The conrotatory or disrotatory motion in the electrocyclization directly determines the relative stereochemistry of the newly formed stereocenters in the cyclopentenone product.

Derivatives and Analogues of 7 Methylocta 1,6 Dien 3 One: Synthesis and Reactivity

Synthesis and Transformations of Monoterpenoid Ketone Analogues

The synthesis of analogues of 7-methylocta-1,6-dien-3-one can be achieved through various synthetic routes, often leveraging readily available natural precursors. While direct synthesis of a wide array of analogues is a subject of ongoing research, the transformation of existing monoterpenoid ketones provides a valuable avenue for creating structural diversity.

Biotransformation, utilizing microorganisms, has emerged as a powerful tool for the targeted modification of monoterpenoid ketones. For instance, studies on the fungus Mucor piriformis have demonstrated its capability to transform (R)-(+)-pulegone, a monoterpene ketone, into several hydroxylated metabolites. organic-chemistry.org The primary transformation pathways involve hydroxylation at various positions on the carbon skeleton, leading to the formation of compounds such as 5-hydroxypulegone. organic-chemistry.org This enzymatic approach offers a high degree of regio- and stereoselectivity that can be challenging to achieve through traditional chemical methods.

Similarly, the biotransformation of piperitenone, another related monoterpenoid ketone, by Mucor piriformis yields a range of hydroxylated derivatives, including 5-hydroxypiperitenone and 7-hydroxypiperitenone. rsc.org These transformations are typically initiated by hydroxylation at allylic positions or at tertiary carbon atoms. rsc.orgresearchgate.net The ability to introduce hydroxyl groups at specific locations on the monoterpenoid scaffold is a key step in the synthesis of diverse analogues, which can then be further functionalized.

SubstrateTransforming OrganismMajor MetabolitesKey Transformation
(R)-(+)-PulegoneMucor piriformis5-HydroxypulegoneHydroxylation
PiperitenoneMucor piriformis5-Hydroxypiperitenone, 7-HydroxypiperitenoneAllylic and Tertiary Carbon Hydroxylation

Structurally Related Diene Systems (e.g., 7-methyl-1,6-octadiene) in Chemical Research

The diene backbone of this compound is a fundamental structural motif found in numerous related compounds that are of significant interest in chemical research. One of the most prominent examples is 7-methyl-1,6-octadiene (B1581185). hmdb.canih.gov

The synthesis of 7-methyl-1,6-octadiene can be accomplished through various methods. A notable industrial route involves the pyrolysis of pinane, a bicyclic monoterpene readily available from turpentine. ymdb.ca This thermal rearrangement provides access to dimethyloctadienes, including 7-methyl-1,6-octadiene.

In terms of reactivity, 7-methyl-1,6-octadiene and related dienes, such as 1,7-octadiene (B165261), participate in a range of chemical reactions. These dienes are valuable substrates in catalysis and polymer chemistry. For example, 1,7-octadiene can undergo ring-closing metathesis to form cyclooctene. ymdb.ca It is also utilized in tandem multicomponent reactions, such as cross-enyne metathesis followed by a Diels-Alder reaction. ymdb.ca Furthermore, plasma polymerization of 1,7-octadiene has been explored for surface modification applications. ymdb.ca

Diene SystemSynthesis MethodKey Reactions
7-Methyl-1,6-octadienePyrolysis of pinanePolymerization, Oxidation, Hydrogenation
1,7-OctadieneDimerization of butadieneRing-closing metathesis, Cross-enyne metathesis-Diels-Alder

Derivatives with Modified Functional Groups (e.g., alcohols, esters, carbamates)

Modification of the ketone functional group in this compound to other functionalities such as alcohols, esters, and carbamates leads to a diverse class of derivatives with varied chemical properties.

Alcohols: The reduction of the ketone in this compound yields the corresponding secondary alcohol, 7-methylocta-1,6-dien-3-ol. nist.govnih.gov A structurally very similar and well-studied monoterpenoid alcohol is linalool (B1675412) (3,7-dimethylocta-1,6-dien-3-ol). hmdb.caorganic-chemistry.org Linalool is a naturally occurring tertiary alcohol found in many essential oils. hmdb.ca The synthesis of such alcohols can be achieved from natural sources or through chemical synthesis, including the reaction of organometallic reagents with appropriate ketones or epoxides.

Esters: Ester derivatives can be readily synthesized from the corresponding alcohols. For example, linalyl formate (B1220265) is the formate ester of linalool. nih.govwikipedia.org Acetylated derivatives of related dienes are also documented, such as acetylated 7-methyl-3-methylene-1,6-octadiene. rsc.org The synthesis of these esters typically involves the reaction of the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate catalytic conditions.

Carbamates: Carbamate (B1207046) derivatives of monoterpenoid alcohols can be synthesized through several methods. A common approach involves the reaction of the alcohol with an isocyanate. Alternatively, green synthesis methodologies have been developed that utilize carbon dioxide, an amine, and the alcohol in the presence of a basic catalyst. rsc.orgresearchgate.net Another method is the transcarbamoylation of alcohols using a carbamoyl (B1232498) donor like methyl carbamate in the presence of a tin catalyst. organic-chemistry.org The conversion of monoterpenoid alcohols into their corresponding carbamates has been shown to modulate their biological activity.

Derivative ClassGeneral Synthesis MethodExample
AlcoholsReduction of ketones7-Methylocta-1,6-dien-3-ol
EstersEsterification of alcoholsLinalyl formate
CarbamatesReaction of alcohol with isocyanate; CO2/amine/alcohol couplingN-methyl carbamates of monoterpenoids

Synthesis and Chemical Properties of Conjugated Systems (e.g., trienes) related to this compound

The diene system in this compound can be extended to form conjugated trienes, which are valuable building blocks in organic synthesis due to their rich reactivity.

The synthesis of conjugated trienes can be achieved through various modern synthetic methods. One efficient strategy involves a 1,4-palladium migration/Heck sequence, which allows for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes. Another approach is the stereoselective synthesis of conjugated trienols from allylic alcohols and 1-iodo-1,3-dienes using a palladium acetate (B1210297)/silver acetate catalytic system. Furthermore, ruthenium(0)-catalyzed reactions of 1,3-enynes with 1,3-dienes can produce 1,3,5,7-octatetraene (B1254726) derivatives.

Conjugated trienes exhibit distinct chemical properties owing to their extended π-electron system. They are known to be more stable than their non-conjugated counterparts, a phenomenon attributed to resonance stabilization. The photochemistry of conjugated trienes is particularly rich, with reactions such as cis/trans-isomerization, electrocyclizations, and cycloadditions being prominent. The specific photochemical behavior and product distribution can be influenced by factors like the ground-state conformation of the triene, the wavelength of irradiation, and the solvent. Conjugated dienes and trienes are also key components in Diels-Alder reactions, serving as the diene partner in the cycloaddition.

Synthetic Method for Conjugated TrienesKey Features
1,4-Palladium migration/Heck sequenceHighly stereoselective for trisubstituted trienes.
Pd(OAc)2/AgOAc catalyzed couplingStereoselective synthesis of conjugated trienols.
Ru(0)-catalyzed reaction of enynes and dienesSynthesis of 1,3,5,7-octatetraene derivatives.

Role of 7 Methylocta 1,6 Dien 3 One As a Synthetic Intermediate

Precursor in the Synthesis of Cyclopentanoid Structures

The carbon skeleton of 7-methylocta-1,6-dien-3-one is ideally suited for intramolecular cyclization reactions to form five-membered rings, a structural motif prevalent in numerous natural products and biologically active compounds. The presence of the divinyl ketone functionality is key to its utility in forming cyclopentenone structures.

One of the most powerful methods for the synthesis of cyclopentenones from divinyl ketones is the Nazarov cyclization. wikipedia.org This reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation, which can be generated from the divinyl ketone precursor by treatment with a protic or Lewis acid. wikipedia.org The general mechanism involves activation of the ketone, followed by electrocyclization to form an oxyallyl cation, which then eliminates a proton to yield the cyclopentenone product. wikipedia.org The substitution pattern of the resulting cyclopentenone can be influenced by the structure of the starting dienone.

While direct experimental studies on the Nazarov cyclization of this compound are not extensively documented in readily available literature, the principles of this reaction are well-established and have been applied to a wide range of dienone substrates. nih.govdigitellinc.com The application of this methodology to this compound would be expected to yield a substituted cyclopentenone, providing a valuable building block for further synthetic elaborations. Modern variations of the Nazarov cyclization, including silicon-directed and enantioselective versions, have expanded the scope and utility of this transformation, offering potential for stereocontrolled synthesis of complex cyclopentanoids. wikipedia.orgnih.govacs.org

Other cyclization strategies for the synthesis of cyclopentenones from acyclic precursors that could potentially utilize this compound or its derivatives include intramolecular hydroacylation of alkynyl aldehydes and various metal-catalyzed cycloaddition reactions. researchgate.netgoogle.com These methods provide alternative pathways to five-membered ring systems and highlight the versatility of acyclic precursors in constructing cyclic structures.

Intermediacy in the Derivatization of Terpenoids and Related Compounds

Terpenoids are a large and diverse class of naturally occurring organic compounds, many of which possess significant biological activity. nih.gov The chemical modification and derivatization of naturally abundant terpenoids is a common strategy for the synthesis of new compounds with potentially enhanced or novel properties. This compound is structurally related to several important monoterpenoids, such as linalool (B1675412) and tagetone, and can serve as an intermediate in their derivatization.

For instance, the oxidation of the tertiary alcohol linalool (3,7-dimethylocta-1,6-dien-3-ol) can, in principle, yield this compound. nih.govresearchgate.net This transformation would convert a readily available natural product into a more versatile synthetic intermediate. The resulting ketone can then undergo a variety of reactions, such as reductions, additions to the carbonyl group, and reactions at the double bonds, to produce a range of derivatives.

A notable example of the synthetic utility of a related terpenoid ketone is the conversion of dihydrotagetone, an acyclic monoterpene ketone isolated from Tagetes species, into chiral 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, an analogue of whisky lactone. google.com This process involves the oxidative cleavage of the double bond in dihydrotagetone to form a keto acid intermediate, which is then cyclized to the lactone. google.com This demonstrates how the carbon skeleton of a terpenoid ketone can be rearranged and functionalized to produce valuable aroma compounds and chiral building blocks. google.com

The derivatization of terpenoids can also involve modifications to introduce new functional groups or to alter the stereochemistry of the molecule. These transformations are crucial for structure-activity relationship studies and for the development of new therapeutic agents and other industrially important chemicals. nih.gov

Potential for Chiral Synthesis Applications

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule is often dependent on its absolute stereochemistry. nih.gov this compound, being a prochiral molecule, presents opportunities for asymmetric synthesis, allowing for the creation of chiral cyclopentanoids and other terpenoid derivatives.

One approach to chiral synthesis is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. nih.gov For example, a chiral auxiliary could be used to direct the stereoselective reduction of the ketone in this compound or to control the stereochemistry of a cyclization reaction.

Another powerful strategy is the use of asymmetric catalysis. nih.gov In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Asymmetric Nazarov cyclizations, for instance, have been developed using chiral Lewis acids or Brønsted acids as catalysts, providing access to chiral cyclopentenones from achiral dienones. nih.govnih.govacs.org The application of such a catalyst to the cyclization of this compound could potentially yield a chiral cyclopentenone with high enantiomeric excess.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methylocta-1,6-dien-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be achieved via biocatalytic oxidation using cytochrome P450 enzymes, as demonstrated in the hydroxylation of structurally similar norisoprenoids (e.g., 3-OH-allyl-α-ionone). Reaction parameters such as pH, temperature, and enzyme specificity must be optimized to enhance regioselectivity and yield . Alternative routes include controlled decomposition of hydroperoxides under inert atmospheres, analogous to cholesterol-4,6-dien-3-one formation, though side reactions require careful monitoring via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving double-bond geometry and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and alkene (C=C) functional groups. Computational tools (e.g., RDKit) can predict hydrogen bond acceptor counts (e.g., 2 acceptors) and rotatable bonds (e.g., 2), aiding spectral interpretation . X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are accessible.

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs like 3,7-Dimethylocta-1,6-diene, prioritize flammability (H226) and toxicity (H304, H317) controls. Use sealed storage at 2–8°C, inert atmosphere handling, and personal protective equipment (PPE) compliant with GHS hazard statements. Ventilation and spill containment protocols should align with Class 3 flammable liquid guidelines .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model binding affinities and transition states. For example, studies on similar compounds (e.g., C1 and C2 in SARS-CoV-2 Mpro inhibition) used docking scores to prioritize lead agents. Focus on optimizing parameters like Gibbs free energy (ΔG) and orbital interactions to predict regioselectivity in cycloadditions or oxidations .

Q. What strategies resolve contradictions in reported thermodynamic stability data of this compound?

  • Methodological Answer : Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is essential. Compare DSC (Differential Scanning Calorimetry) data across studies to identify decomposition pathways. Meta-analysis of primary literature should account for solvent polarity effects and catalyst residues, which may explain variability in reported melting points or half-lives .

Q. How do steric and electronic factors influence the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Steric hindrance from the methyl group at C7 directs dienophiles toward the less substituted C1-C6 diene. Frontier Molecular Orbital (FMO) analysis quantifies electron density distribution, favoring endo transition states. Experimental validation via competitive reactions with electron-deficient (e.g., maleic anhydride) and electron-rich dienophiles can corroborate computational predictions .

Data Presentation

PropertyMethod/TechniqueKey ConsiderationReference
Hydrogen bond acceptorsComputational predictionAffects solubility and reactivity
Regioselectivity in reactionsDFT/FMO analysisElectron density mapping for transition states
Flammability riskGHS classificationStorage and handling protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.